molecular formula C21H17ClN2O2 B3629882 2-[(4-chlorobenzoyl)amino]-N-(2-methylphenyl)benzamide

2-[(4-chlorobenzoyl)amino]-N-(2-methylphenyl)benzamide

Cat. No.: B3629882
M. Wt: 364.8 g/mol
InChI Key: LGKPRPUSMGTPQE-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . They have a wide range of applications in the field of medicine and materials science .


Molecular Structure Analysis

The molecular structure of benzamides generally consists of a benzene ring attached to a carboxamide group. The presence of the chlorobenzoyl and methylphenyl groups would add complexity to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(4-chlorobenzoyl)amino]-N-(2-methylphenyl)benzamide” would depend on its specific structure. Benzamides are generally solid at room temperature and have higher boiling points than their corresponding carboxylic acids due to the presence of the amide group .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Future Directions

The future directions for research on “2-[(4-chlorobenzoyl)amino]-N-(2-methylphenyl)benzamide” would depend on its properties and potential applications. Benzamides have been the subject of much research due to their wide range of biological activities .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-14-6-2-4-8-18(14)23-21(26)17-7-3-5-9-19(17)24-20(25)15-10-12-16(22)13-11-15/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKPRPUSMGTPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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